molecular formula C6H5Br2N B119021 3-Bromo-5-(bromomethyl)pyridine CAS No. 145743-85-7

3-Bromo-5-(bromomethyl)pyridine

Cat. No.: B119021
CAS No.: 145743-85-7
M. Wt: 250.92 g/mol
InChI Key: AJQDEUJYFUHVHS-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively

Mechanism of Action

Target of Action

3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic compound . It is primarily used as a building block in organic synthesis . The primary targets of this compound are the reactant molecules in the synthesis reactions where it is used. For instance, it can be used in the preparation of ether ligands .

Mode of Action

The mode of action of this compound depends on the specific reaction it is involved in. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitutions . In these reactions, the bromine atoms in the molecule serve as leaving groups, making the compound reactive towards nucleophiles .

Biochemical Pathways

This compound is often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The reaction involves the transmetalation of an organoboron reagent to a palladium catalyst, followed by the coupling of this organopalladium species with an electrophile .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can be used to prepare ether ligands . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of other reactants and catalysts, and the specific synthetic procedure used . For instance, Suzuki–Miyaura coupling reactions require a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)pyridine typically involves the bromination of 5-methylpyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The overall yield of this process can be optimized by controlling the reaction temperature and the molar ratio of reagents.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be achieved through a multi-step process starting from 5-methylnicotinic acid. This method involves the conversion of 5-methylnicotinic acid to its corresponding acid chloride using thionyl chloride, followed by reduction with sodium borohydride to obtain 5-methylpyridine. Subsequent bromination with NBS in the presence of AIBN yields this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with functional groups like azides, thiols, and amines.

    Suzuki-Miyaura Coupling:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(bromomethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide dual reactive sites for various chemical transformations. This dual functionality enhances its versatility in synthetic applications compared to similar compounds.

Biological Activity

3-Bromo-5-(bromomethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H6_6Br2_2N. Its structure features a pyridine ring substituted with bromine atoms, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar pyridine derivatives demonstrate efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several brominated pyridines. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, which is comparable to other known antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound50E. coli
5-Bromo-2-methylpyridine40Staphylococcus aureus
4-Bromo-3-methylpyridine60Pseudomonas aeruginosa

Anticancer Properties

The anticancer potential of brominated pyridines has been documented in various studies. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines.

The mechanism involves the compound's ability to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and subsequent apoptosis. For example, in vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.

Research Findings

  • Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, a series of brominated pyridine derivatives were synthesized and tested for their antitumor activity. The results showed that compounds with multiple bromine substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including lung and breast cancer cells .
  • Biofilm Inhibition : Another study highlighted the potential of brominated pyridines in inhibiting biofilm formation by pathogenic bacteria. The compound demonstrated a biofilm inhibition percentage of over 70% against Staphylococcus aureus, indicating its utility in preventing infections associated with biofilms .

Properties

IUPAC Name

3-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQDEUJYFUHVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565664
Record name 3-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145743-85-7
Record name 3-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-hydroxymethylpyridine (16.1 mmol) [prepared according to the procedure of Ashimori et al, Chem. Pharm. Bull. 1990, 38(9), 2446] and pyridine (32.3 mmol) were dissolved in acetonitrile (32 mL) and cooled to 0° C. Dibromotriphenylphosphorane (20.9 mmol) added, and left reaction mixture to warm to room temperature in stoppered flask for 4 hours. The crude reaction mixture was purified by column chromatography directly on silica gel with diethyl ether:cyclohexane=1:1. 3-Bromo-5-bromomethylpyridine was isolated as a pale brown solid. 3-Bromo-5-bromomethylpyridine (7.7 mmol) and di-tert-butyliminodicarboxylate (10 mmol) were dissolved in tetrahydrofaran (20 mL), and sodium hydride (60% in mineral oil, 10 mmol) added at room temperature under argon. The reaction mixture was stirred at room temperature for 16 hours, quenched with saturated aqueous ammonium chloride, extracted into ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to dryness. The crude residue was purified by column chromatography on silica gel with cyclohexane:diethyl ether=2:1. 3-bromo-5-(N,N-bis-tert-butoxycarbonyl)aminomethylpyridine was isolated as a pale yellow solid. MS (EI) 387 and 389 (M++H).
Quantity
16.1 mmol
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32.3 mmol
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32 mL
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20.9 mmol
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Synthesis routes and methods II

Procedure details

(5-bromopyridin-3-yl)methanol (475 mg, 2.5 mmol) and triphenylphosphine (1.3 g, 5 mmol) were combined in methylene chloride (20 mL) and cooled to 0° C. carbon tetrabromide (927 mg, 2.8 mmol) was introduced in portions and the reaction was maintained at 0° C. for 1 h. The reaction was concentrated and purified by column chromatography on silica gel (0 to 50% ethyl acetate/hexanes) to produce 254 mg (41%) as a white solid. 1H-NMR (D6DMSO, 400 MHz) δ 8.65 (s, br, 2H), 8.18 (s, 1H), 4.73 (s, 2H). Mass spec.: 249.89 (MH)+.
Quantity
475 mg
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reactant
Reaction Step One
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1.3 g
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927 mg
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20 mL
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Synthesis routes and methods III

Procedure details

(5-Bromo-pyridin-3-yl)-methanol (500 mg, 2.7 mmol) and triphenylphosphine (840 mg, 3.2 mmol) are dissolved in 12 mL of DCM and NBS (570 mg, 3.2 mmol) is added. The mixture is stirred for 4 hrs and the solvent is removed. The residue is purified by flash column chromatography to give 455 mg of 3-bromo-5-bromomethyl-pyridine.
Quantity
500 mg
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reactant
Reaction Step One
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840 mg
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Reaction Step One
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12 mL
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solvent
Reaction Step One
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Quantity
570 mg
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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